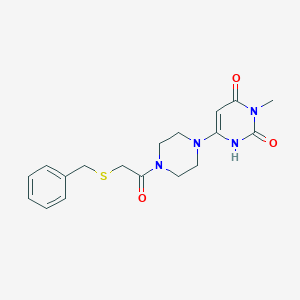

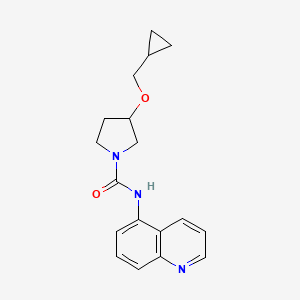

6-(4-(2-(benzylthio)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, and the benzylthioacetyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds. The piperazine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the potentially charged piperazine ring might increase its solubility in polar solvents .Applications De Recherche Scientifique

Heterocyclic Transformations

The compound , due to its structural similarity to heterocyclic compounds, may find applications in heterocyclic transformations. For instance, derivatives of 3-methylpyrimidine have been studied for their ability to undergo transformations under phase-transfer catalytic conditions, leading to the synthesis of various heterocyclic systems such as 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones. These reactions underscore the potential utility of the compound in synthesizing novel heterocyclic structures with potential pharmacological activities (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Compounds derived from pyrimidine diones, similar to the given chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Novel derivatives have shown promising results as cyclooxygenase inhibitors, displaying significant anti-inflammatory and analgesic activities. This suggests the potential of the compound as a precursor in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Luminescent Properties and Photo-induced Electron Transfer

Compounds structurally related to the given chemical, especially those with naphthalimide and piperazine subunits, have been explored for their luminescent properties and potential in photo-induced electron transfer (PET) processes. Such studies contribute to the understanding of the fundamental properties of these compounds and their applications in materials science and photophysics (Gan, Chen, Chang, & Tian, 2003).

Antiproliferative and Erythroid Differentiation Activities

Research on piperazine derivatives has indicated their efficacy in inhibiting cell proliferation and inducing erythroid differentiation in leukemia cell lines. These findings highlight the potential of compounds with piperazine moieties, akin to the given chemical, in the development of treatments for chronic myelogenous leukemia and other hematological malignancies (Saab et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is believed to interact with its targets in a way that inhibits their function, leading to its anti-tubercular activity .

Biochemical Pathways

It is likely that it interferes with the normal functioning of mycobacterium tuberculosis, leading to its anti-tubercular activity .

Pharmacokinetics

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra, suggesting that they are able to reach their target in sufficient concentrations .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra, leading to its anti-tubercular activity

Propriétés

IUPAC Name |

6-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBSWRHFDFBWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(2-(benzylthio)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)

![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)

![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)